molecular formula C9H8FNO B134445 8-Fluoro-3,4-dihydroquinolin-2(1H)-one CAS No. 143268-79-5

8-Fluoro-3,4-dihydroquinolin-2(1H)-one

Cat. No. B134445
M. Wt: 165.16 g/mol
InChI Key: FQXDSPOJPOHHNY-UHFFFAOYSA-N
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Description

The compound 8-Fluoro-3,4-dihydroquinolin-2(1H)-one is a fluorinated derivative of the quinoline family, which is a class of heterocyclic aromatic organic compounds. The presence of fluorine in the molecule is of particular interest due to the unique properties that fluorine imparts, such as increased stability and lipophilicity, which can be beneficial in drug design and development.

Synthesis Analysis

The synthesis of fluorinated quinolines, such as 8-Fluoro-3,4-dihydroquinolin-2(1H)-one, can be achieved through various methods. For instance, a directed ortho-lithiation reaction has been employed to synthesize 8-fluoro-3,4-dihydroisoquinoline, which is closely related to the compound of interest . This intermediate can then undergo various transformations, including fluorine-amine exchange and reduction and alkylation reactions, to yield novel tetrahydroisoquinoline derivatives . Additionally, a one-pot multistep transformation involving Knoevenagel condensation, aza-Michael addition, and electrophilic fluorination has been developed to construct fluorinated 2,3-dihydroquinolin-4(1H)-one derivatives .

Molecular Structure Analysis

The molecular structure of fluorinated quinolines is characterized by the presence of a fluorine atom, which can significantly influence the molecule's biological activity and physicochemical properties. The absolute configuration and intermediates of related compounds, such as flumequine, have been determined using X-ray crystallography and NMR analysis . These techniques are essential for establishing the stereochemistry of the synthesized compounds, which is crucial for their potential biological activity.

Chemical Reactions Analysis

Fluorinated quinolines can participate in various chemical reactions due to their reactive sites. For example, the amino group in 8-amino-3,4-dihydroisoquinolines, obtained from fluorine-amine exchange, can serve as a starting point for further chemical modifications . The reactivity of the fluorine atom also allows for the introduction of additional functional groups, which can lead to a diverse array of derivatives with potential pharmacological applications.

Physical and Chemical Properties Analysis

The introduction of a fluorine atom into the quinoline ring can alter the physical and chemical properties of the compound. Fluorine is highly electronegative, which can increase the lipophilicity of the molecule and potentially improve its ability to cross biological membranes . The presence of fluorine can also affect the molecule's stability, reactivity, and hydrogen bonding capacity, which are important factors in drug design.

Scientific Research Applications

Synthesis and Transformations

  • Hargitai et al. (2018) described a method for synthesizing 8-fluoro-3,4-dihydroisoquinoline, which serves as a key intermediate for various transformations, including the production of potential central nervous system drug candidates (Hargitai et al., 2018).

Antifungal and Antibacterial Activities

  • Guo Chun (2012) synthesized 8-fluoro-2,3-dihydroquinoline-4(1H)-one semicarbazone derivatives and evaluated their antifungal activities, finding that several compounds displayed notable antifungal properties (Guo Chun, 2012).
  • Al-Hiari et al. (2007) investigated the antibacterial properties of new 8-nitrofluoroquinolone derivatives, showing good activity against S. aureus and potential as antibacterial agents (Al-Hiari et al., 2007).

Antiproliferative and Antiplatelet Activities

  • Chen et al. (2010) synthesized oxime-containing 3,4-dihydroquinolin-2(1H)-one derivatives and evaluated their antiplatelet and antiproliferative activities, identifying specific compounds with significant activity in these areas (Chen et al., 2010).

Corrosion Detection

  • Roshan et al. (2018) demonstrated the use of 8-hydroxyquinoline as a ferric ion-sensitive indicator in epoxy coatings for corrosion detection, offering a method for early-stage detection of corrosion in metal surfaces (Roshan et al., 2018).

Cation Sensing

  • Palacios et al. (2007) designed 8-hydroxyquinoline-based ligands with extended conjugated fluorophores for fluorescence-based sensor arrays, effectively distinguishing between cationic analytes (Palacios et al., 2007).

Photoluminescence Studies

  • Huo et al. (2015) investigated the photoluminescence properties of new Zn(II) complexes with 8-hydroxyquinoline ligands, demonstrating the influence of substituent volume and electronic effects on emission color and other properties (Huo et al., 2015).

Safety And Hazards

The safety information for 8-Fluoro-3,4-dihydroquinolin-2(1H)-one includes several hazard statements: H302, H315, H320, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

8-fluoro-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-3H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXDSPOJPOHHNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90569015
Record name 8-Fluoro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoro-3,4-dihydroquinolin-2(1H)-one

CAS RN

143268-79-5
Record name 8-Fluoro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A flame-dried 50-mL flask equipped with a magnetic stirring bar was charged with 3-chloro-N-(2-fluoro-phenyl)-propionamide (5.33 g, 26.5 mmol) and aluminium chloride (5.30 g, 39.7 mmol). In a pre-heated oil bath, the flask was heated at 160° C. for 1.5 hr. After cooling to room temperature, the mixture was treated with ice-water slowly and extracted with EtOAc. The organic layer was washed with water and brine in sequence, dried over anhy. Na2SO4, filtered, and concentrated in vacuo. The resulting residue was then purified by flash chromatography (silica gel, 30% ethyl acetate in hexane) to afford title compound (3.1 g, 70% yield) as a solid. MS: 166.0 (M+H)+.
Quantity
5.33 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
70%

Synthesis routes and methods II

Procedure details

A mixture of 3-chloro-N-(2-fluorophenyl)propanamide (1-1, 17.2 g, 85.30 mmol) and aluminium trichloride (56.9 g, 427.0 mmol) was heated at 140° C. for 4 h under inert atmosphere. After cooling the reaction mixture down to 0° C., ice cold water (350 mL) was added slowly. The resulting precipitate was collected by filtration and washed with water and hexane. The crude compound was purified by flash chromatography on silica gel to obtain the title compound as a white solid. This intermediate was used directly in the next step without characterization.
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
56.9 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
350 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred aluminum chloride (26.53 g, 0.199 mol) was added 3-chloro-N-(2-fluorophenyl) propanamide (109-1; 10.0 g, 0.0497 mol). Reaction mass was heated 120° C. and stirred for 5 h. Then reaction mixture was cooled to room temperature and diluted with ice cold water (200 mL) and washed with 17% aqueous hydrochloric acid solution (50 mL) slowly under cooling condition and extracted with ethyl acetate (4×100 mL). The combined organic layer was washed with saturated aqueous sodium chloride solution, dried over sodium sulphate and concentrated under vacuum to afford the crude compound which was purified by silica gel column chromatography to obtain the title compound. MS (M+1): 166.1.
Quantity
26.53 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Ramnauth, J Speed, SP Maddaford… - Journal of medicinal …, 2011 - ACS Publications
Neuronal nitric oxide synthase (nNOS) inhibitors are effective in preclinical models of many neurological disorders. In this study, two related series of compounds, 3,4-dihydroquinolin-2(…
Number of citations: 37 pubs.acs.org
N Sakamoto, K Gato - Acta Crystallographica Section E …, 2023 - scripts.iucr.org
(IUCr) Crystal structure of a 1:1 co-crystal of quabodepistat (OPC-167832) with 2,5-dihydroxybenzoic acid using microcrystal electron diffraction Journal logo Acta Crystallographica …
Number of citations: 6 scripts.iucr.org
Q Hu, L Yin, RW Hartmann - … P450 Enzymes as … - publikationen.sulb.uni-saarland.de
Excessive aldosterone exhibits various deleterious effects on vessels, heart, kidney and central nervous system. It is closely related to cardiac fibrosis, congestive heart failure, chronic …
AB Shaik, M Rahman - Medicinal Chemistry of Chemotherapeutic Agents, 2023 - Elsevier
Tuberculosis (TB) is an infectious illness distressing humanity since ancient times. Every year, the number of cases is rising due to resistance gained by the Mycobacterium tuberculosis (…
Number of citations: 2 www.sciencedirect.com
Y Ren, Y Ge, Q Yan, S Chen, Y Li, L Li… - The Journal of Organic …, 2021 - ACS Publications
Free radical-initiated cascade cyclization of unactivated alkenes with chloralkanes, which undergoes selective activation of the α-C(sp 3 )–H bond of chloralkanes, provides a protocol …
Number of citations: 13 pubs.acs.org

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